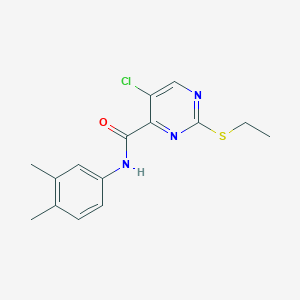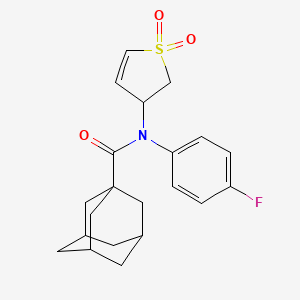![molecular formula C15H12N2OS B11415385 2-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B11415385.png)
2-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound that contains both a thiazole and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, biology, and industrial chemistry.
Preparation Methods
The synthesis of 2-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common synthetic route involves the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring, which is then coupled with 2-bromopyridine under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
2-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be performed using boronic acids and palladium catalysts to introduce various substituents.
Scientific Research Applications
2-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with thiazole and pyridine derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Chemistry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals due to its stable heterocyclic structure.
Mechanism of Action
The mechanism of action of 2-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine involves its interaction with various molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The pyridine ring can enhance the compound’s binding affinity to biological targets, leading to increased potency and selectivity .
Comparison with Similar Compounds
2-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine can be compared with other thiazole and pyridine derivatives:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir contain the thiazole ring and exhibit antimicrobial and antiviral activities, respectively.
Pyridine Derivatives: Compounds like nicotinamide and isoniazid contain the pyridine ring and are used as vitamins and antitubercular agents, respectively.
The uniqueness of this compound lies in its combined thiazole and pyridine structure, which can provide a synergistic effect in its biological activities and applications.
Properties
Molecular Formula |
C15H12N2OS |
|---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-2-pyridin-2-yl-1,3-thiazole |
InChI |
InChI=1S/C15H12N2OS/c1-18-12-6-4-5-11(9-12)14-10-19-15(17-14)13-7-2-3-8-16-13/h2-10H,1H3 |
InChI Key |
TZZPCEFPPUOUJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B11415305.png)

![2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11415320.png)
![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B11415322.png)
![8-(4-methylphenyl)-6-oxo-3-(1-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11415327.png)
![N-[(1Z)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B11415339.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B11415345.png)
![5,6-dimethyl-2-{[4-(propan-2-yl)benzyl]amino}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11415346.png)
![2-(5-methyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B11415348.png)

![Ethyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11415371.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11415374.png)
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(5-methyl-1-benzofuran-3-yl)ethanone](/img/structure/B11415377.png)
![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B11415383.png)
